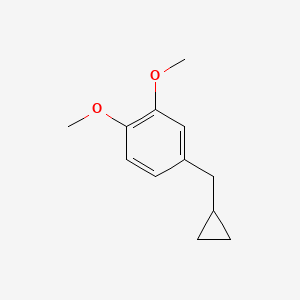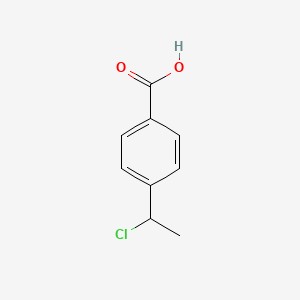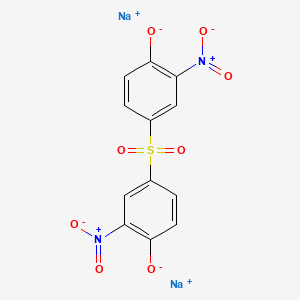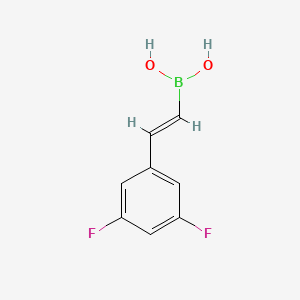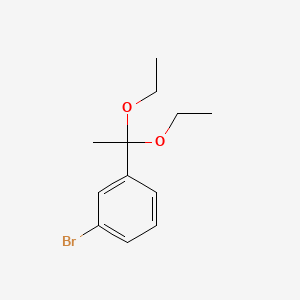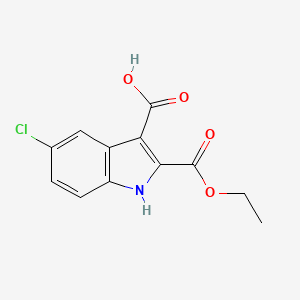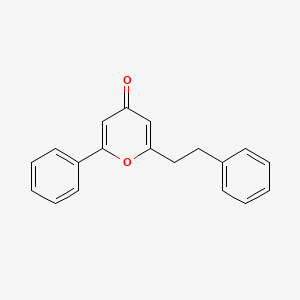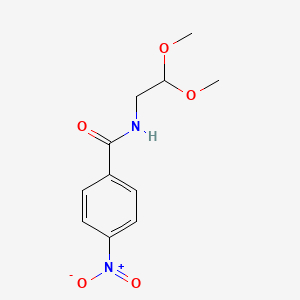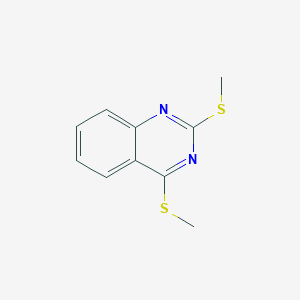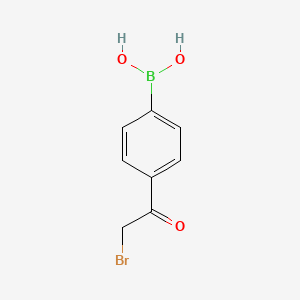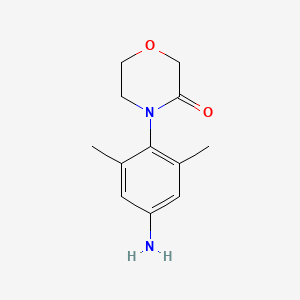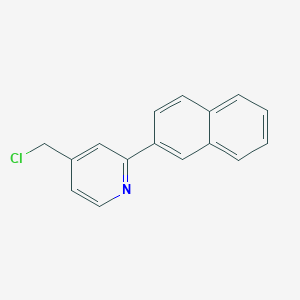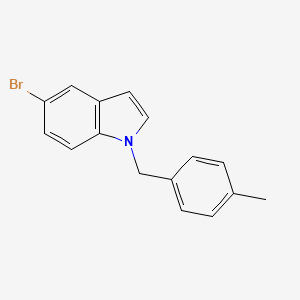
5-Bromo-1-(4-methylbenzyl)-1H-indole
描述
5-Bromo-1-(4-methylbenzyl)-1H-indole: is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(4-methylbenzyl)-1H-indole typically involves the bromination of 1-(4-methylbenzyl)-1H-indole. This can be achieved through electrophilic aromatic substitution using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinonoid structures or other oxidized derivatives.
Reduction: Reduction reactions may target the bromine atom or other functional groups, leading to debromination or hydrogenation products.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with various nucleophiles, forming a wide range of substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under appropriate conditions.
Major Products:
Oxidation: Formation of quinonoid structures or other oxidized derivatives.
Reduction: Debrominated or hydrogenated indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 5-Bromo-1-(4-methylbenzyl)-1H-indole is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound’s structure allows it to interact with biological systems, making it a valuable tool in studying biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
作用机制
The mechanism of action of 5-Bromo-1-(4-methylbenzyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the 4-methylbenzyl group play crucial roles in determining the compound’s binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the context of its application.
相似化合物的比较
5-Bromo-1H-indole: Lacks the 4-methylbenzyl group, making it less bulky and potentially less selective in its interactions.
1-(4-Methylbenzyl)-1H-indole: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-Chloro-1-(4-methylbenzyl)-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
Uniqueness: 5-Bromo-1-(4-methylbenzyl)-1H-indole’s unique combination of a bromine atom and a 4-methylbenzyl group provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
5-bromo-1-[(4-methylphenyl)methyl]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN/c1-12-2-4-13(5-3-12)11-18-9-8-14-10-15(17)6-7-16(14)18/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCBBROWHIMYNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-phenyl-2-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B3268415.png)
